17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one
Description
4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridin-2(1H)-one is a complex heterocyclic compound It features a unique structure that combines elements of pyridine, thiophene, and cyclooctane rings
Properties
IUPAC Name |
17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-12-8-13(20)18-14-10-7-9-5-3-1-2-4-6-11(9)17-16(10)21-15(12)14/h7-8H,1-6H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMVXCGILMDZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C4=C(S3)C(=CC(=O)N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridin-2(1H)-one typically involves multi-step organic synthesis. The process often starts with the preparation of the core cyclooctane structure, followed by the introduction of the pyridine and thiophene rings through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures that combine elements of pyridine, thiophene, and cyclooctane rings. Examples include:
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles These compounds share structural similarities but differ in specific functional groups and ring configurations, which can lead to different chemical and biological properties .
Biological Activity
Molecular Formula
- Molecular Formula : C₁₉H₂₃N₂O
- CAS Number : 134434-62-1
Structural Features
The compound features a unique tetracyclic structure that incorporates sulfur and nitrogen atoms, which may contribute to its biological properties.
Research indicates that the compound may exhibit activity through various mechanisms, including:
- Inhibition of Acetylcholinesterase : This enzyme plays a crucial role in neurotransmission, and its inhibition can enhance cholinergic activity, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Properties : Some studies suggest that similar compounds have shown efficacy against bacterial strains, indicating potential use as antimicrobial agents .
Case Study 1: Acetylcholinesterase Inhibition
A study demonstrated that derivatives of this compound significantly inhibited acetylcholinesterase activity in vitro. The IC₅₀ values were comparable to known inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
In a separate investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting that the compound possesses antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be within the range of 32-64 µg/mL for both strains .
Table 1: Biological Activities of 17-Hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one
Table 2: Comparison with Other Compounds
| Compound Name | Acetylcholinesterase Inhibition (IC₅₀) | Antimicrobial Activity (MIC E. coli) |
|---|---|---|
| Compound A | 45 µM | 30 µg/mL |
| Compound B | 60 µM | 50 µg/mL |
| 17-Hydroxy Compound | 50 µM | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
